2,4-dichloro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide

Lipophilicity Membrane Permeability Physicochemical Differentiation

2,4-Dichloro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide (molecular formula C₁₅H₁₁Cl₂N₃O, molecular weight ~320.2 g/mol) is a synthetic small molecule belonging to the benzimidazole-amide class. It comprises a 2-methyl-1H-benzimidazol-5-amine core acylated with 2,4-dichlorobenzoyl chloride, yielding a scaffold that combines the hydrogen-bonding capacity of the benzimidazole ring with the electron-withdrawing character of the ortho/para-dichlorophenyl moiety.

Molecular Formula C15H11Cl2N3O
Molecular Weight 320.2 g/mol
Cat. No. B12182348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dichloro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide
Molecular FormulaC15H11Cl2N3O
Molecular Weight320.2 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C15H11Cl2N3O/c1-8-18-13-5-3-10(7-14(13)19-8)20-15(21)11-4-2-9(16)6-12(11)17/h2-7H,1H3,(H,18,19)(H,20,21)
InChIKeyQQVSUJDNGIATIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide – Physicochemical Identity and Benzimidazole-Amide Family Context for Procurement Screening


2,4-Dichloro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide (molecular formula C₁₅H₁₁Cl₂N₃O, molecular weight ~320.2 g/mol) is a synthetic small molecule belonging to the benzimidazole-amide class. It comprises a 2-methyl-1H-benzimidazol-5-amine core acylated with 2,4-dichlorobenzoyl chloride, yielding a scaffold that combines the hydrogen-bonding capacity of the benzimidazole ring with the electron-withdrawing character of the ortho/para-dichlorophenyl moiety . This compound is catalogued in several chemical vendor databases as a research-grade screening compound with a calculated logP of approximately 4.1–4.5 and a polar surface area of ~64–68 Ų, placing it within oral drug-like chemical space but with notable lipophilicity that differentiates it from less substituted benzimidazole amide analogs [1].

Why Generic Substitution Fails: Functional Consequences of the 2,4-Dichloro Substitution Pattern in Benzimidazole-5-yl Benzamide Screening Libraries


Within benzimidazole-5-yl benzamide series, the position and number of chlorine substituents on the benzoyl ring critically modulate target-binding geometry, metabolic stability, and CYP inhibition liability [1]. The 2,4-dichloro pattern creates a distinct electrostatic surface and dihedral angle distribution compared to mono-chloro (2-Cl, 4-Cl) or non-chlorinated analogs, directly influencing hydrogen-bond acceptor capacity of the amide carbonyl and π-stacking interactions with kinase hinge regions [2]. Moreover, dichloro-substituted benzimidazoles have been documented to exhibit altered CYP isoform inhibition profiles relative to monochloro derivatives—a property that can confound in vitro pharmacological assays if analogs are interchanged without characterization [3]. Consequently, a procurement decision based solely on benzimidazole-amide class membership, without verifying the 2,4-dichloro substitution pattern, risks introducing uncharacterized off-target activity and inconsistent SAR data into screening cascades [4].

Product-Specific Quantitative Evidence Guide: 2,4-Dichloro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide


Enhanced Lipophilicity Relative to Mono-Chloro and Non-Chlorinated Benzimidazole Amide Analogs Drives Differential Membrane Permeability and Protein Binding

The 2,4-dichloro substitution elevates calculated logP by approximately 1.0–1.5 log units compared to the unsubstituted parent N-(2-methyl-1H-benzimidazol-5-yl)benzamide, with measured/computed logP values clustering at 4.08–4.5 [1]. This represents a ~10–30-fold increase in theoretical octanol-water partition coefficient, which in benzimidazole series has been empirically correlated with enhanced passive membrane permeability and increased plasma protein binding [2]. The mono-chloro analog 2-chloro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide (MW 285.73, C₁₅H₁₂ClN₃O) carries only one chlorine and is predicted to exhibit lower logP, yielding different absorption and distribution characteristics .

Lipophilicity Membrane Permeability Physicochemical Differentiation

Potential Time-Dependent CYP3A4 Inhibition Liability Distinguished from Mono-Chloro Analogs: A Procurement-Relevant ADME Flag

Benzimidazole derivatives containing 2,4-dichlorobenzamide motifs have been documented as time-dependent inhibitors (TDI) of CYP3A4 in multiple BindingDB entries. While direct IC₅₀ data for this specific compound in CYP3A4 TDI assays is not publicly confirmed with matched comparator data, the structural alert conferred by the 2,4-dichlorobenzamide substructure is well-precedented [1]. In contrast, mono-chloro benzimidazole amide analogs lack the second electron-withdrawing chlorine atom that contributes to metabolic activation and heme coordination potential [2]. The 2,4-dichlorobenzamide fragment itself has been independently flagged as a CYP-interacting moiety .

CYP Inhibition Drug-Drug Interaction ADME Screening

Computational Target Prediction Signature: SEA Profiling Suggests Kinase and GPCR Polypharmacology Distinct from Mono-Chloro and Non-Chlorinated Analogs

Similarity Ensemble Approach (SEA) predictions based on ChEMBL20 for the ZINC entry corresponding to the target compound's chemotype (C₁₅H₁₁Cl₂N₃O, ZINC144944420) indicate potential interactions with vascular endothelial growth factor receptors (FLT1/KDR), macrophage colony-stimulating factor 1 receptor (CSF1R), monoamine oxidase B (MAOB), and trace amine-associated receptor 1 (TAAR1) [1]. This predicted target profile spans both kinase and GPCR superfamilies. The mono-chloro analog 2-chloro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide, lacking the second chlorine, is predicted to exhibit a narrowed target space with reduced kinase polypharmacology due to altered molecular shape and electrostatic complementarity [2].

Computational Target Prediction Kinase Profiling Polypharmacology

2,4-Dichloro Substitution Pattern Enables Unique Hydrogen-Bond Acceptor Geometry Versus 3,4-Dichloro or 2,5-Dichloro Isomers for Kinase Hinge Binding

In benzimidazole-based kinase inhibitor design, the 2,4-dichloro pattern on the benzamide ring orients the chlorine atoms in a geometry that may facilitate halogen bonding with kinase hinge region backbone carbonyls, while the ortho-chlorine restricts rotation around the amide C-N bond, pre-organizing the conformation for target engagement [1]. In comparison, the 3,4-dichlorobenzamide isomer positions both chlorines on adjacent ring carbons, creating a different electrostatic vector and dihedral preference that favors interactions with distinct kinase binding pockets [2]. This substitution pattern isomerism is non-trivial: literature SAR demonstrates that 2,4-dichlorobenzyl derivatives achieve superior antimicrobial potency (MIC = 3.12 μg/mL) compared to non-dichlorinated or differently substituted analogs in benzimidazole carboxamidine series [3].

Kinase Inhibitor Design Hinge Binding Isomer Differentiation

Best Research and Industrial Application Scenarios: 2,4-Dichloro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide


Systematic Chlorine-Scanning Kinase SAR Libraries

This compound serves as the definitive 2,4-dichlorobenzamide representative within a systematic chlorine-position scanning library of N-(2-methyl-1H-benzimidazol-5-yl)benzamide analogs. Its unique ortho/para chlorine geometry cannot be substituted by mono-chloro, 3,4-dichloro, or 2,5-dichloro isomers, each of which presents a distinct halogen-bond donor/acceptor topology for kinase hinge-region interactions [1]. Procurement of this specific isomer is essential for complete SAR mapping where halogen position is the sole variable [2].

CYP Inhibition Liability Screening and DDI Risk Assessment Panels

As a representative benzimidazole-amide containing the 2,4-dichlorobenzamide structural alert, this compound is an ideal positive control or test article for CYP3A4 time-dependent inhibition (TDI) assays [1]. Its elevated lipophilicity (logP ~4.1–4.5) relative to mono-chloro or non-chlorinated analogs makes it particularly relevant for assessing lipophilicity-driven CYP inhibition in drug discovery programs where metabolic stability profiling is a key decision gate [2].

Antimicrobial Benzimidazole Lead Optimization Starting Point

Structure-activity relationship data from related benzimidazole carboxamidine series demonstrate that the 2,4-dichlorobenzyl substitution pattern confers superior antimicrobial potency (MIC = 3.12 μg/mL against S. aureus, MRSA, and C. albicans) relative to non-dichlorinated or differently substituted analogs [1]. This compound, bearing the same 2,4-dichlorobenzoyl motif on a benzimidazole-5-yl amide scaffold, is a logical starting point for systematic lead optimization in antibacterial and antifungal discovery programs where the dichloro pattern has been validated as potency-enhancing [2].

Computational Polypharmacology Tool Compound for Phenotypic Screening

SEA computational target predictions suggest that this chemotype may engage both kinase (FLT1, KDR, CSF1R) and non-kinase targets (MAOB, TAAR1), making it a valuable tool compound for phenotypic screening and target deconvolution studies [1]. Its predicted polypharmacology distinguishes it from mono-chloro analogs with narrower predicted target profiles, and positions it as a probe for exploring multi-target mechanisms in cancer or inflammatory disease models where VEGFR and CSF1R signaling intersect [2].

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